molecular formula C18H24N2O3 B3797188 N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide

N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide

Cat. No.: B3797188
M. Wt: 316.4 g/mol
InChI Key: FZAAFXOOQYRGFS-UHFFFAOYSA-N
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Description

N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, an oxolane ring, and an amide group

Properties

IUPAC Name

N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-20(12-16-3-2-10-23-16)17(21)11-13-4-8-15(9-5-13)19-18(22)14-6-7-14/h4-5,8-9,14,16H,2-3,6-7,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAAFXOOQYRGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C(=O)CC2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the reaction of an appropriate diol with an acid catalyst.

    Introduction of the amine group: The oxolane ring is then reacted with a suitable amine, such as methylamine, under controlled conditions.

    Formation of the amide bond: The resulting intermediate is then reacted with a carboxylic acid derivative, such as cyclopropanecarboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or oxolane groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(4-{[(oxolan-2-ylmethyl)amino]methyl}phenyl)acetamide: This compound has a similar structure but lacks the cyclopropane ring, which may result in different chemical and biological properties.

    N-{4-[(oxolan-2-ylmethyl)amino]phenyl}acetamide: Another structurally related compound, differing in the presence of an acetamide group instead of the cyclopropanecarboxamide group.

The uniqueness of this compound lies in its combination of the cyclopropane ring and oxolane ring, which imparts distinct chemical reactivity and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide
Reactant of Route 2
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N-[4-[2-[methyl(oxolan-2-ylmethyl)amino]-2-oxoethyl]phenyl]cyclopropanecarboxamide

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